molecular formula C17H14ClN3O3S2 B383038 2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one CAS No. 327094-69-9

2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one

Cat. No.: B383038
CAS No.: 327094-69-9
M. Wt: 407.9g/mol
InChI Key: AQAIYBAYMSELKB-UHFFFAOYSA-N
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Description

“2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-1H-quinazolin-4-one” is a chemical compound with the molecular formula C17H14ClN3O3S2 . It belongs to the class of quinazolinone derivatives .


Synthesis Analysis

While the specific synthesis process for this compound is not detailed in the available resources, quinazolin-4(3H)-one, a related compound, is synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . This is known as the Niementowski reaction .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazolinone core, which is a bicyclic compound containing a benzene ring fused to a quinazoline. The quinazoline part of the molecule contains a nitrogen atom, a carbonyl group, and a secondary amine .

Future Directions

Quinazolinones and their derivatives have received significant attention due to their wide and distinct biopharmaceutical activities . Therefore, future research may focus on exploring the potential applications of this compound in medicinal chemistry, particularly in the development of novel classes of antibacterial agents .

Properties

IUPAC Name

2-[2-chloro-3-(4-nitrophenyl)sulfanylpropyl]sulfanyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S2/c18-11(9-25-13-7-5-12(6-8-13)21(23)24)10-26-17-19-15-4-2-1-3-14(15)16(22)20-17/h1-8,11H,9-10H2,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAIYBAYMSELKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(CSC3=CC=C(C=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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